molecular formula C8H14O3 B7902307 2-Ethyl-5-oxohexanoic acid CAS No. 58045-80-0

2-Ethyl-5-oxohexanoic acid

Cat. No. B7902307
CAS RN: 58045-80-0
M. Wt: 158.19 g/mol
InChI Key: ZLEMAINZCCYLAD-UHFFFAOYSA-N
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Description

2-Ethyl-5-oxohexanoic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Statin Precursors : 2-Ethyl-5-oxohexanoic acid derivatives are key intermediates in the synthesis of statins, which are important pharmaceutical compounds used to lower cholesterol levels. For example, the study by Tarov, König, & Börner (2006) discusses the synthesis of ethyl (5S)‐5,6‐isopropylidenedioxy‐3‐oxohexanoate, a precursor for statin production.

  • Analytical Chemistry : In analytical chemistry, 2-Ethyl-5-oxohexanoic acid is used as a metabolite for the analysis of certain compounds. Wahl et al. (2001) developed a method for quantitatively analyzing metabolites of Di(2-ethylhexyl)phthalate (DEHP), including 2-ethyl-5-oxohexanoic acid, in human urine, demonstrating its use as a biomarker for DEHP exposure (Wahl, Hong, Stuebe, Maier, Häring, & Liebich, 2001).

  • Synthesis of Bioactive Compounds : The synthesis of various bioactive compounds, such as biotin (vitamin H) and leukotrienes, often involves derivatives of 2-Ethyl-5-oxohexanoic acid. For example, Zav’yalov et al. (2006) described a method for the synthesis of biotin involving regioselective chlorination of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester (Zav’yalov, Kulikova, Dorofeeva, Ezhova, Kravchenko, & Zavozin, 2006).

  • Organic Chemistry Research : In organic chemistry research, 2-Ethyl-5-oxohexanoic acid is often used in the study of reaction mechanisms and synthesis of complex molecules. Osborne et al. (2000) isolated racemic ethyl 2-acetamido-2-carboxy-5-oxohexanoate and studied its properties (Osborne, Dreher, Gore, Stoddard, & Valente, 2000).

properties

IUPAC Name

2-ethyl-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(8(10)11)5-4-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEMAINZCCYLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973626
Record name 2-Ethyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58045-80-0
Record name 2-Ethyl-5-oxohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-5-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYL-5-OXOHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY15H3F0WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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